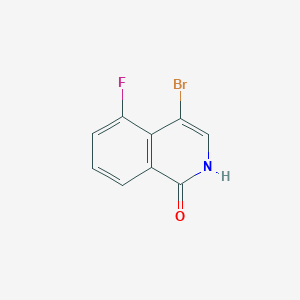

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

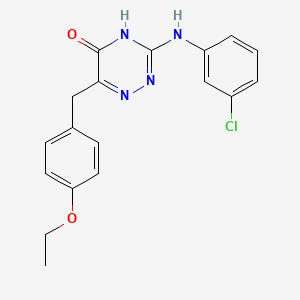

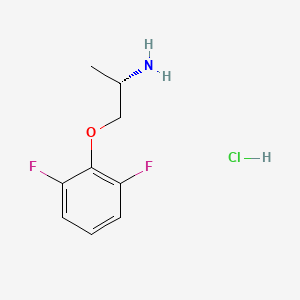

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1211527-95-5 . It has a molecular weight of 152.17 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine, has been covered in various studies . One of the strategies involves the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .Molecular Structure Analysis

The InChI Code for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine is 1S/C8H9FN2/c9-6-4-8-7 (11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 .Chemical Reactions Analysis

1,5-naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthetic Methods : The compound has been synthesized using various methods, including a one-pot diazotation–fluorodediazoniation reaction, which is significant for large-scale production (Abele et al., 2014). Another method involves the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs (Zhang et al., 2019).

Structural Modifications for Antitumor Activity : Research has focused on altering the structure, particularly at the C-6, C-5, and C-7 positions, to evaluate cytotoxic activity against various tumor cell lines. These studies highlight the potential of naphthyridine derivatives in cancer research (Tsuzuki et al., 2004).

Application in Disease Research and Treatment

Antitumor Agents : Certain 7-substituted 1,8-naphthyridine derivatives have shown promise as antitumor agents, with modifications at specific positions resulting in significant cytotoxic activity against cancer cell lines (Tomita et al., 2002).

Development of Novel Inhibitors : Naphthyridine derivatives have been used in the design of novel inhibitors for various applications, including HIV-1 integrase inhibition, suggesting their role in developing antiviral therapies (Zhuang et al., 2003).

Chemical and Biological Analysis

Fluorescent Probes : Naphthyridine derivatives have been developed as fluorescent probes for detecting biothiols in vitro and in vivo, demonstrating their potential in biochemical analysis (Sun et al., 2020).

Chemical Receptors for Uric Acid : Naphthyridine-based receptors have been synthesized for the recognition of uric acid, highlighting their utility in complexation reactions and potential applications in medical diagnostics (Dey et al., 2014).

Safety And Hazards

The safety information for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUIARCTARGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)F)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)

![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)